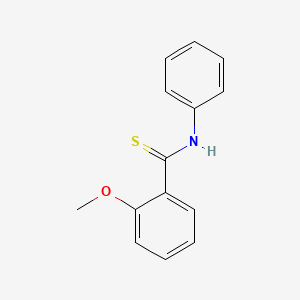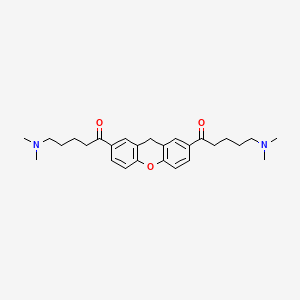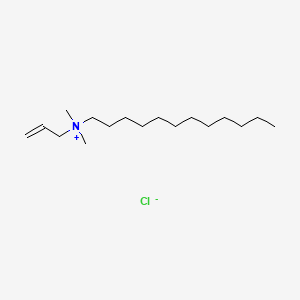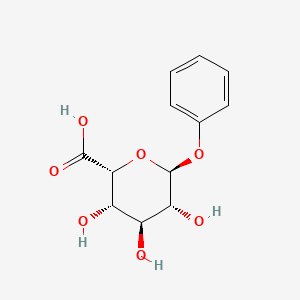
alpha-L-Idopyranosiduronic acid, phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-L-Idopyranosiduronic acid, phenyl: is a chemical compound with the molecular formula C12H14O7. It is a derivative of iduronic acid, which is a component of glycosaminoglycans, such as heparan sulfate and dermatan sulfate. This compound is of significant interest in biochemical research due to its role in various biological processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-L-Idopyranosiduronic acid, phenyl typically involves the glycosylation of iduronic acid derivatives with phenyl groups. One common method includes the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization, chromatography, and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Alpha-L-Idopyranosiduronic acid, phenyl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, altering the compound’s properties.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
Alpha-L-Idopyranosiduronic acid, phenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studying glycosaminoglycan metabolism and enzyme activity, particularly alpha-L-iduronidase.
Medicine: It serves as a diagnostic marker for lysosomal storage disorders such as mucopolysaccharidosis I (MPS I).
Industry: The compound is utilized in the production of pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of alpha-L-Idopyranosiduronic acid, phenyl involves its interaction with specific enzymes and receptors in biological systems. For instance, it acts as a substrate for alpha-L-iduronidase, an enzyme that cleaves iduronic acid residues from glycosaminoglycans. This enzymatic activity is crucial for the degradation of these complex carbohydrates, preventing their accumulation in tissues .
Comparison with Similar Compounds
Glucuronic acid derivatives: These compounds share structural similarities with alpha-L-Idopyranosiduronic acid, phenyl but differ in their specific functional groups and biological activities.
Mannopyranosiduronic acid: Another uronic acid derivative with distinct properties and applications.
Galactopyranosiduronic acid: Similar in structure but with different stereochemistry and reactivity.
Uniqueness: this compound is unique due to its specific interaction with alpha-L-iduronidase and its role in glycosaminoglycan metabolism. Its distinct stereochemistry and functional groups make it a valuable tool in biochemical research and therapeutic applications .
Properties
CAS No. |
39031-71-5 |
|---|---|
Molecular Formula |
C12H14O7 |
Molecular Weight |
270.23 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10+,12+/m0/s1 |
InChI Key |
WVHAUDNUGBNUDZ-DSPMHBFJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)

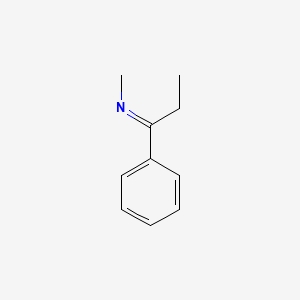
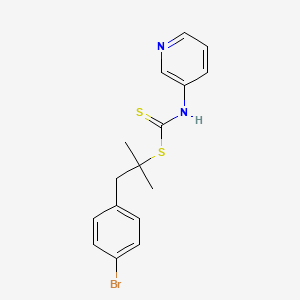

![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)
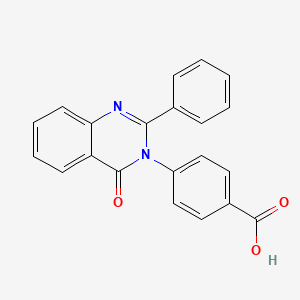
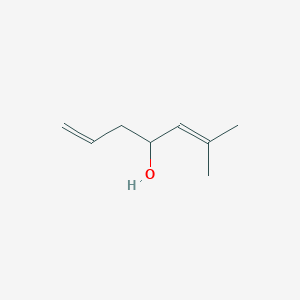
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
